4-Ethynyl-2-methyl-benzoic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-2-methyl-benzoic acid tert-butyl ester is an organic compound with the molecular formula C14H16O2. It is a derivative of benzoic acid, featuring an ethynyl group at the 4-position and a methyl group at the 2-position, with a tert-butyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-methyl-benzoic acid tert-butyl ester typically involves the esterification of 4-Ethynyl-2-methyl-benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-2-methyl-benzoic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Halogenation can be carried out using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 4-Ethynyl-2-methyl-benzoic acid or 4-Ethynyl-2-methyl-benzaldehyde.
Reduction: Formation of 4-Ethenyl-2-methyl-benzoic acid tert-butyl ester or 4-Ethyl-2-methyl-benzoic acid tert-butyl ester.
Substitution: Formation of 4-Bromo-2-methyl-benzoic acid tert-butyl ester or 4-Nitro-2-methyl-benzoic acid tert-butyl ester.
Scientific Research Applications
4-Ethynyl-2-methyl-benzoic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2-methyl-benzoic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
4-Ethynyl-2-methyl-benzoic acid tert-butyl ester can be compared with similar compounds such as:
4-Ethynylbenzoic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
4-Ethynylbenzyl alcohol: Contains an alcohol group instead of an ester.
4-Ethynylbenzonitrile: Features a nitrile group instead of an ester.
4-Ethynylbiphenyl: Contains a biphenyl moiety instead of a benzoic acid derivative.
The uniqueness of this compound lies in its combination of an ethynyl group with a tert-butyl ester, which imparts distinct reactivity and properties compared to its analogs.
Properties
Molecular Formula |
C14H16O2 |
---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
tert-butyl 4-ethynyl-2-methylbenzoate |
InChI |
InChI=1S/C14H16O2/c1-6-11-7-8-12(10(2)9-11)13(15)16-14(3,4)5/h1,7-9H,2-5H3 |
InChI Key |
MKYZHCJWAAHTAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C#C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.